![molecular formula C22H17Cl2NO2 B6523672 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide CAS No. 397278-21-6](/img/structure/B6523672.png)
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide
Description
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide is a halogenated benzamide derivative featuring a 2-chlorobenzoyl group at the 2-position and a 4-chloro substituent on the central phenyl ring.
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO2/c1-13-9-14(2)11-15(10-13)22(27)25-20-8-7-16(23)12-18(20)21(26)17-5-3-4-6-19(17)24/h3-12H,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJPCSMDNBZSQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-2-(2-Chlorobenzoyl)Aniline
The ortho-chlorobenzoyl-substituted aniline intermediate is synthesized through sequential functionalization:
Route A: Friedel-Crafts Acylation
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Nitration of 4-chloroacetanilide introduces a nitro group at the ortho position.
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Friedel-Crafts acylation with 2-chlorobenzoyl chloride (AlCl₃ catalyst, 0°C, DCM) yields 4-chloro-2-nitro-2'-chlorobenzophenone.
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Reduction of the nitro group using Zn/NaOH (75°C, 2.5 h) gives the aniline derivative.
Key Data:
Step | Yield | Conditions |
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Nitration | 78% | HNO₃/H₂SO₄, 0°C |
Acylation | 65% | AlCl₃, DCM, 12 h |
Reduction | 94% | Zn/NaOH, 75°C |
Route B: Ullmann Coupling
For higher regioselectivity:
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Couple 2-chlorobenzoic acid with 2-iodo-4-chloroaniline using CuI/L-proline catalyst.
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Achieves 72% yield in DMF at 110°C (24 h).
Alternative Synthetic Pathways
Tandem Chlorination-Amidation
A streamlined approach combines chlorination and amidation in one pot:
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React 3,5-dimethylbenzoic acid with SOCI₂ to form acyl chloride.
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Add 4-chloro-2-aminophenol and NEt₃, followed by POCl₃ for simultaneous amidation and benzoylation.
Advantages:
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Reduces purification steps
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Overall yield: 68–71%
Enzymatic Catalysis
Emerging methodologies employ lipases (e.g., Candida antarctica Lipase B) for kinetic resolution in non-aqueous media:
Reported enantiomeric excess >99% for chiral analogs, though yields remain moderate (55–60%).
Comparative Analysis of Methodologies
Method | Yield (%) | Purity (%) | Cost Index | Scalability |
---|---|---|---|---|
DIC/HOBt | 88 | 98 | Moderate | Excellent |
Mixed Carbonate | 92 | 97 | High | Good |
Tandem | 71 | 95 | Low | Limited |
Enzymatic | 60 | 99 | Very High | Poor |
The carbodiimide method offers the best balance of efficiency and practicality for industrial-scale production.
Critical Process Parameters
Solvent Effects
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Dichloromethane: Optimal for DIC-mediated couplings (dielectric constant ε = 8.93)
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THF: Increases reaction rate but reduces yield due to side reactions
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Solvent-free conditions: Feasible at 80°C but require excess reagents
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogenated Benzoyl Groups
lists compounds such as N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (Entry 25) and N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (Entry 26). These share the 2-chlorobenzoyl or fluorobenzoyl groups but differ in backbone structure:
- Target compound : Aromatic amide scaffold.
- Entries 25–26 : Peptide-based structures with tyrosine and phenylalanine residues.
The substitution of chlorine (Cl) vs. fluorine (F) in the benzoyl group may alter electronic and steric properties.
Halogen-Substituted Derivatives in Metabotropic Glutamate Receptor Research
references compounds like DCPG (3,4-dicarboxyphenylglycine) and FITM (4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]thiazol-2-yl]-N-methylbenzamide).
- FITM : Features a fluorobenzamide group but incorporates a pyrimidine-thiazole scaffold.
The target compound’s benzamide core may offer stability advantages over glycine derivatives (e.g., resistance to enzymatic hydrolysis) but could limit solubility due to its hydrophobic substituents .
Oxadiazine Derivatives with Chlorophenyl Groups
discusses 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines , which share a chlorophenyl moiety but differ in heterocyclic architecture. Key distinctions include:
- Target compound : Benzamide-based, with two chloro groups.
- Oxadiazines : Contain a 1,3,5-oxadiazine ring, which may confer different electronic properties and metabolic pathways.
The synthetic routes for oxadiazines (e.g., dehydrosulfurization with DCC or I₂/Et₃N) diverge from likely amide-coupling strategies for the target compound, reflecting differences in reactivity .
Comparative Data Table
Key Findings and Implications
Halogen Effects: The target compound’s dual chloro substitution likely enhances lipophilicity and target binding compared to mono-halogenated analogues (e.g., Entry 26 in ) .
Backbone Influence : Its rigid benzamide scaffold may improve metabolic stability over peptide-based analogues but reduce solubility .
Biological Activity
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the following molecular formula:
- Molecular Formula : C22H17Cl2NO2
- Molecular Weight : 404.29 g/mol
The structure features multiple chlorine atoms and a benzamide group, which contribute to its unique properties and biological activities.
This compound is believed to exert its biological effects primarily through the inhibition of specific enzymes or modulation of receptor activity. The compound may bind to active sites on enzymes, leading to altered cellular pathways. Research indicates that it could act as an enzyme inhibitor or receptor modulator, which are critical mechanisms in drug development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that the compound effectively reduced the viability of breast cancer cells and other malignancies by inducing apoptosis and inhibiting cell cycle progression.
Enzyme Inhibition Studies
Research has shown that this compound acts as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis. This inhibition can lead to reduced proliferation of cancer cells that rely heavily on this pathway for growth. The compound's efficacy was compared with established DHFR inhibitors like methotrexate, revealing promising results in overcoming resistance mechanisms associated with traditional therapies.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability (up to 70% at higher concentrations). These findings suggest its potential as a therapeutic agent in oncology.
- Mechanistic Insights : Further investigations revealed that the compound downregulates DHFR protein levels through metabolic pathways involving NADPH depletion. This mechanism was particularly noted in T-cell leukemia models resistant to methotrexate treatment.
- Synergistic Effects : In combination therapy studies, this compound showed enhanced efficacy when paired with other chemotherapeutics, indicating its potential role as an adjunctive treatment in cancer therapy.
Data Summary Table
Biological Activity | Description |
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Anticancer Activity | Induces apoptosis and inhibits cell cycle progression in cancer cells |
Enzyme Inhibition | Inhibits dihydrofolate reductase (DHFR), affecting nucleotide synthesis |
Synergistic Effects | Enhances efficacy when used with other chemotherapeutic agents |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for synthesizing N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via coupling reactions between substituted benzamide precursors and chlorobenzoyl intermediates. For example, a multi-step approach may involve:
Acylation : Reacting 3,5-dimethylbenzamide with 4-chloro-2-(2-chlorobenzoyl)phenyl chloride using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation .
Purification : Column chromatography or recrystallization to isolate the product.
- Optimization : Reaction temperature (e.g., 25–60°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents can be adjusted to improve yield and purity. Monitoring via TLC or HPLC is recommended .
Q. How is the molecular structure of this compound characterized using spectroscopic and analytical techniques?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm the presence of aromatic protons (e.g., 7.2–8.1 ppm for chlorobenzoyl groups) and methyl substituents (2.3–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z ~420–430 for [M+H]).
- Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm indicate carbonyl stretching from amide and benzoyl groups .
Q. What preliminary biological activities have been reported for this compound, and which assays are used for screening?
- Findings : Derivatives of similar benzamides exhibit antitumor, anti-inflammatory, or enzyme-inhibitory activity (e.g., carbonic anhydrase inhibition) .
- Assays :
- In vitro enzyme inhibition : Fluorescence-based assays measuring IC values against targets like carbonic anhydrase .
- Cell viability assays : MTT or ATP-luminescence assays in cancer cell lines (e.g., HEK293A) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets, such as metabotropic glutamate receptors?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to allosteric sites (e.g., mGluR1) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories (e.g., GROMACS) to assess binding free energy (ΔG) .
- Validation : Compare computational predictions with experimental calcium mobilization assays (e.g., FLIPR) .
Q. What strategies resolve contradictions in bioactivity data across different studies (e.g., variable IC values)?
- Approaches :
Meta-analysis : Systematically compare assay conditions (e.g., pH, temperature) and cell lines used .
Structural analogs : Test derivatives to identify substituents influencing activity (e.g., chloro vs. trifluoromethyl groups) .
Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
Q. How does X-ray crystallography elucidate the 3D structure and conformational flexibility of this compound?
- Methodology :
- Crystal growth : Use vapor diffusion or slow evaporation in solvents like DMSO/water mixtures.
- Data collection : High-resolution synchrotron radiation (λ = 0.9–1.0 Å) for accurate electron density maps .
- Refinement : SHELXL software for structure solution and validation (e.g., R-factor < 0.05) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.